molecular formula C12H15N3O4S B3954392 N-[(2-methoxy-4-nitrophenyl)carbamothioyl]butanamide

N-[(2-methoxy-4-nitrophenyl)carbamothioyl]butanamide

Cat. No.: B3954392
M. Wt: 297.33 g/mol
InChI Key: POAJWRGYFZPLFE-UHFFFAOYSA-N
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Description

N-[(2-methoxy-4-nitrophenyl)carbamothioyl]butanamide is a chemical compound with a complex structure that includes a methoxy group, a nitro group, and a carbamothioyl group attached to a butanamide backbone

Properties

IUPAC Name

N-[(2-methoxy-4-nitrophenyl)carbamothioyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4S/c1-3-4-11(16)14-12(20)13-9-6-5-8(15(17)18)7-10(9)19-2/h5-7H,3-4H2,1-2H3,(H2,13,14,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAJWRGYFZPLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(=S)NC1=C(C=C(C=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxy-4-nitrophenyl)carbamothioyl]butanamide typically involves the reaction of 2-methoxy-4-nitroaniline with butanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with thiourea to yield the final product. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxy-4-nitrophenyl)carbamothioyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The carbamothioyl group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), alkyl halides.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2-methoxy-4-aminophenylcarbamothioylbutanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-methoxy-4-nitroaniline and butanoic acid.

Scientific Research Applications

N-[(2-methoxy-4-nitrophenyl)carbamothioyl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2-methoxy-4-nitrophenyl)carbamothioyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxy-4-nitrophenyl)propanamide: Similar structure but with a propanamide backbone.

    2-methoxy-4-nitrobenzoic acid: Contains a carboxylic acid group instead of a carbamothioyl group.

    4-(2,4-dichlorophenoxy)-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]butanamide: Contains additional dichlorophenoxy groups.

Uniqueness

N-[(2-methoxy-4-nitrophenyl)carbamothioyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and nitro groups allows for versatile chemical modifications, while the carbamothioyl group provides potential interactions with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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